N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O6S/c30-22-9-11-23(12-10-22)32(15-3-4-16-33-28(35)25-5-1-2-6-26(25)29(33)36)27(34)21-7-13-24(14-8-21)40(37,38)31-17-19-39-20-18-31/h1-2,5-14H,3-4,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYNRGPMCFMNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(morpholine-4-sulfonyl)benzamide” typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds such as 4-chlorophenylamine, phthalic anhydride, and morpholine sulfonyl chloride. These intermediates are then subjected to various reactions including amide formation, nucleophilic substitution, and sulfonylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
Key Findings :
-
The benzamide group is more reactive toward hydrolysis than the sulfonamide due to electronic and steric factors.
-
Sulfonamide hydrolysis requires harsher conditions (e.g., concentrated HCl at elevated temperatures) .
Nucleophilic Substitution
The 4-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing substituents:
| Nucleophile | Conditions | Products | Catalyst/Base |
|---|---|---|---|
| Hydroxide | Aqueous NaOH, 100–120°C | 4-Hydroxyphenyl derivative | Cu(I) or Pd |
| Amines | DMF, 80°C | 4-(Alkyl/aryl amino)phenyl derivative | K₂CO₃ |
| Thiols | Ethanol, reflux | 4-(Sulfanyl)phenyl derivative | – |
Example Reaction :
Notes :
-
Reactivity is enhanced by the electron-withdrawing sulfonyl and morpholine groups .
-
Steric hindrance from the isoindol-1,3-dione moiety may slow substitution at the chlorophenyl position.
Reactions with Organometallic Reagents
The isoindol-1,3-dione core reacts with Grignard or organolithium reagents, leading to ring-opening:
| Reagent | Conditions | Products |
|---|---|---|
| CH₃MgBr | THF, 0°C → room temp | N-substituted isoindoline derivative |
| LiAlH₄ | Dry ether, reflux | Reduced isoindoline (secondary amine) |
Mechanism :
-
Grignard reagents attack the electrophilic carbonyl carbon, breaking the isoindol-1,3-dione ring.
-
Lithium aluminum hydride reduces the carbonyl groups to alcohols or amines.
Oxidation and Reduction
Selective redox reactions target specific functional groups:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, acidic H₂O | Sulfone stabilization; no further oxidation | Morpholine sulfonyl group resists oxidation |
| Reduction | H₂, Pd/C | Hydrogenation of isoindol-1,3-dione to isoindoline | Selective to the aromatic ring |
Thermal Stability
Decomposition pathways under thermal stress:
| Temperature | Environment | Major Products |
|---|---|---|
| >200°C | Inert atmosphere | Morpholine sulfonyl chloride + chlorobenzene |
| >250°C | Air | CO₂, SO₂, and aromatic fragments |
Implications :
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(morpholine-4-sulfonyl)benzamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Example 57 (Patent )
Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide.
- Key differences :
- Replaces the morpholine-sulfonyl group with a cyclopropyl-sulfonamide.
- Chromen-4-one and pyrazolopyrimidine cores instead of phthalimide and benzamide.
- Data: Melting Point: 211–214°C (vs. Mass: 616.9 (M+) .
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ()
- Key differences :
- Diethylsulfamoyl substituent vs. morpholine-sulfonyl.
- Nitrophenyl-thiazole moiety instead of chlorophenyl-phthalimide.
- Data: IR: Strong NO₂ asymmetric/symmetric stretches at 1504/1346 cm⁻¹ (absent in the target compound). MS: Dominant fragment at m/z 250 (vs. target’s phthalimide-related fragmentation) .
Chlorophenyl- and Morpholine-Containing Analogues
N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2g, )
- Key similarities :
- Shared 4-chlorophenyl and morpholine groups.
- Key differences :
- Nitrosoaniline backbone vs. benzamide-phthalimide scaffold.
- Data :
Benzamide Derivatives
4-(N-isopropylsulfamoyl)-N-(thiazol-2-yl)benzamide (Example in )
- Key differences :
- Isopropyl-sulfonamide vs. morpholine-sulfonyl.
- Thiazole ring instead of phthalimide.
- Data :
Data Tables
Table 1. Functional Group Comparisons
Table 2. Spectroscopic Data
Key Research Findings
Electronic Effects : The morpholine-sulfonyl group in the target compound enhances solubility compared to alkyl-sulfonamides (e.g., diethyl or cyclopropyl) due to its polar oxygen atoms .
Synthetic Complexity : Multi-step syntheses (e.g., ’s hydrazinecarbothioamide pathway) highlight challenges in introducing the phthalimide-butyl spacer .
Biological Activity
N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of phthalimides, featuring a 1,3-dioxoisoindoline moiety. Its IUPAC name is N-(4-chlorophenyl)[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]carbothioamide. The molecular formula is , with a molecular weight of approximately 360.81 g/mol. The structure is illustrated below:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 360.81 g/mol |
| DrugBank ID | DB08282 |
| Phase of Development | Experimental |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown potent inhibitory effects on glioblastoma cell lines through the inhibition of key signaling pathways such as AKT signaling, which is critical in various cancers including glioma .
Case Study:
A study evaluated a related compound's activity against primary patient-derived glioblastoma cells. It demonstrated an EC50 value of 20 µM against GL261 cells, indicating effective growth inhibition while showing reduced cytotoxicity towards non-cancerous cells .
Enzyme Inhibition
The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Related studies have shown that compounds with similar structures can inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections .
Table: Enzyme Inhibition Activities
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| Compound 7l | Acetylcholinesterase | Strong |
| Compound 7m | Urease | Moderate to Strong |
Antibacterial Activity
While the primary focus has been on anticancer properties, some derivatives have shown moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. This suggests a broader pharmacological profile that could be explored for therapeutic applications beyond oncology .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Kinase Inhibition : Inhibition of kinases such as AKT may disrupt cancer cell proliferation and survival.
- Enzyme Interaction : Binding to specific enzymes could alter their activity and contribute to therapeutic effects.
- Cellular Uptake : The compound's ability to cross the blood-brain barrier enhances its potential for treating central nervous system malignancies.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Methodological Answer:
- Stepwise Functionalization : Begin with the sequential introduction of substituents to minimize side reactions. For example, the morpholine sulfonyl group can be introduced early due to its stability, followed by the isoindolylbutyl and chlorophenyl moieties .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization for the final product. Evidence from similar benzamide syntheses shows that yields improve when intermediates are purified to >95% before subsequent reactions .
- Reaction Monitoring : Employ TLC and HPLC to track reaction progress and detect byproducts. For example, nitroso intermediates (as in ) require strict control of reaction time and temperature to avoid over-oxidation .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions, particularly distinguishing between the morpholine sulfonyl and isoindolyl groups. Anomalies in aromatic proton splitting can indicate regiochemical errors .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error. For example, reports HRMS data with exact mass matches for nitrosoaniline derivatives, ensuring synthetic accuracy .
- X-Ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects. A related benzamide in was structurally validated via single-crystal X-ray diffraction (R factor = 0.028) .
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify specific groups (e.g., replace morpholine with piperazine or vary the chlorophenyl substituent) and compare bioactivity. highlights trifluoromethyl groups enhancing metabolic stability, suggesting similar substitutions for SAR studies .
- Enzyme Assays : Use kinetic assays (e.g., fluorescence polarization or FRET) to measure inhibition constants () against target enzymes. Parallel studies in demonstrate receptor-binding assays for benzamide derivatives .
- Computational Docking : Employ software like AutoDock Vina to predict binding modes. Adjust force fields to account for sulfonamide-morpholine interactions, as seen in ’s biochemical probe designs .
Advanced: How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?
Methodological Answer:
- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways. For example, notes trifluoromethyl groups improve stability, suggesting metabolic profiling for this compound .
- Pharmacokinetic Optimization : Adjust formulation (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability. ’s copolymer synthesis methods (e.g., P(CMDA-DMDAAC)s) could inspire polymeric carriers .
- Orthogonal Assays : Validate in vitro hits with orthogonal methods (e.g., SPR for binding affinity vs. cellular cytotoxicity assays). emphasizes receptor-targeted validation to resolve false positives .
Basic: What storage conditions are recommended to maintain compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation. recommends desiccated storage for sulfonamide derivatives to avoid hydrolysis .
- Solvent Choice : Dissolve in DMSO for long-term storage (≤6 months at –80°C) with periodic NMR checks for decomposition. ’s nitroso compounds show stability in anhydrous DMSO .
Advanced: What strategies can resolve spectral data contradictions (e.g., NMR splitting vs. computational predictions)?
Methodological Answer:
- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange. For example, ’s nitrosoanilines showed temperature-dependent splitting due to hindered rotation .
- DFT Calculations : Use Gaussian or ORCA to simulate NMR spectra and compare with experimental data. Adjust for solvent effects (e.g., chloroform vs. DMSO) to align computed and observed shifts .
- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived torsion angles, as in ’s benzamide structure .
Advanced: How can in silico methods predict off-target interactions or toxicity?
Methodological Answer:
- Pharmacophore Modeling : Use tools like Schrödinger’s Phase to identify unintended targets (e.g., cytochrome P450 isoforms). ’s focus on enzyme probes supports this approach .
- ToxCast Screening : Leverage EPA’s ToxCast database to predict endocrine disruption or hepatotoxicity. Prioritize structural alerts (e.g., nitro groups) noted in ’s nitroso compounds .
- Machine Learning : Train models on ChEMBL data to predict hERG channel inhibition or Ames test outcomes. ’s flow-chemistry optimization framework could guide dataset curation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
